(8S,8aS)-6-amino-8-(2-fluorophenyl)-2-(propan-2-yl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
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Overview
Description
6-AMINO-8-(2-FLUOROPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of multiple functional groups, including an amino group, a fluorophenyl group, and tricarbonitrile groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(2-FLUOROPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the fluorophenyl group and the tricarbonitrile groups. Common reagents used in these reactions include fluorobenzene, isopropylamine, and cyanogen bromide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods may also include purification steps like crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(2-FLUOROPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The tricarbonitrile groups can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the tricarbonitrile groups may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It may have potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(2-FLUOROPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with molecular targets in biological systems. The amino and fluorophenyl groups may allow it to bind to specific enzymes or receptors, modulating their activity. The tricarbonitrile groups may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline class, lacking the additional functional groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Phenylalanine: An amino acid with a similar aromatic ring structure but different functional groups.
Uniqueness
6-AMINO-8-(2-FLUOROPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorophenyl group provides unique electronic properties, while the tricarbonitrile groups offer multiple sites for chemical modification.
Properties
Molecular Formula |
C21H20FN5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(8S,8aS)-6-amino-8-(2-fluorophenyl)-2-propan-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C21H20FN5/c1-13(2)27-8-7-14-16(9-23)20(26)21(11-24,12-25)19(17(14)10-27)15-5-3-4-6-18(15)22/h3-7,13,17,19H,8,10,26H2,1-2H3/t17-,19+/m1/s1 |
InChI Key |
OAENUUBPOGAWMI-MJGOQNOKSA-N |
Isomeric SMILES |
CC(C)N1CC=C2[C@@H](C1)[C@@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3F |
Canonical SMILES |
CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
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